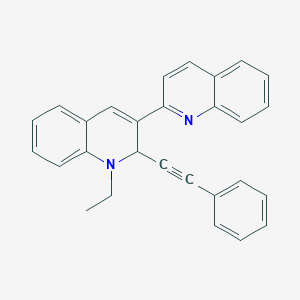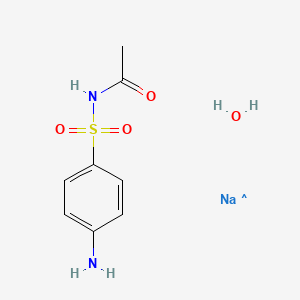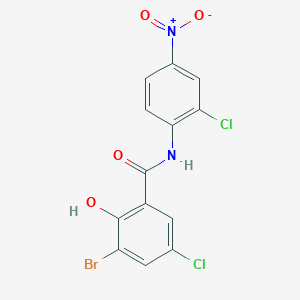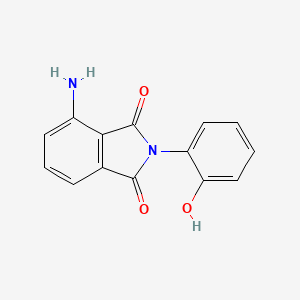![molecular formula C16H14N2O B12471653 (3Z)-5-methyl-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12471653.png)
(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a methyl group at the 5-position and a 3-methylphenyl group attached to the imino group at the 3-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-methyl-3-[(3-methylphenyl)imino]-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1H-indol-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using various reducing agents to modify the functional groups on the indole ring.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl groups, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for regio-controlled transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce new functional groups to the indole ring.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1H-indol-2-one has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of (3Z)-5-methyl-3-[(3-methylphenyl)imino]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazopyridines: These heterocyclic compounds are known for their unique chemical structure and versatile applications in various fields.
Uniqueness
(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H14N2O |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
5-methyl-3-(3-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O/c1-10-4-3-5-12(8-10)17-15-13-9-11(2)6-7-14(13)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
REZCFPWLLGECPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=C2C3=C(C=CC(=C3)C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)
![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)

![N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12471611.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)

![4-methyl-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12471628.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471633.png)

![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471640.png)
![2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12471648.png)
![4-[1-(3-Chlorobenzamido)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino]-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B12471656.png)
